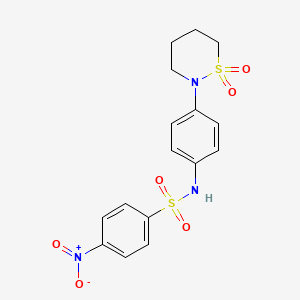

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c20-19(21)15-7-9-16(10-8-15)27(24,25)17-13-3-5-14(6-4-13)18-11-1-2-12-26(18,22)23/h3-10,17H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMXWROJINQMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, synthesis methods, and relevant case studies.

Compound Structure

The compound features a thiazinane ring, which is a six-membered heterocyclic structure containing both sulfur and nitrogen. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The presence of the 1,1-dioxide in the thiazinane contributes to its reactivity and potential biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through interactions with specific cellular targets .

- Enzyme Inhibition : The thiazinane structure allows for possible interactions with enzymes involved in critical biological pathways.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Thiazinane Ring : This can be achieved through the reaction of suitable amines with sulfonyl chlorides to form sulfonamide intermediates.

- Cyclization : The sulfonamide intermediate undergoes cyclization to form the thiazinane ring.

- Functionalization : Further modifications can introduce nitro groups and other functional moieties to enhance biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains .

Comparative Analysis

The following table summarizes structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide | Thiazinane ring with pivalamide group | Antimicrobial, anticancer |

| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-N2[(3-nitrophenyl)sulfonyl]glycinamide | Contains nitrophenyl group | Enhanced anticancer activity |

| 4-Nitrobenzenesulfonamide | Simple sulfonamide structure | Antimicrobial properties |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide exhibit antimicrobial properties. Studies have shown that derivatives containing the thiazine moiety can inhibit the growth of various bacterial strains. For example:

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against E. coli | |

| 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-benzene-sulfonamide | Broad-spectrum antimicrobial |

Anticancer Potential

The compound has been studied for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. A notable case study demonstrated that a derivative of this compound reduced cell viability in human breast cancer cells by promoting apoptotic pathways.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction through caspase activation |

| HeLa (cervical cancer) | 20 | Cell cycle arrest and apoptosis |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes effectively.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Carbonic anhydrase | Competitive inhibition | |

| Acetylcholinesterase | Non-competitive inhibition |

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the thiazine ring via cyclization reactions.

- Introduction of the nitro group through electrophilic substitution.

- Sulfonamide formation via reaction with sulfonyl chlorides.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- A study published in Molecules highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.

- Another research paper focused on its anticancer properties, demonstrating that it could inhibit tumor growth in xenograft models.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrobenzenesulfonamide moiety undergoes catalytic hydrogenation or metal-mediated reduction to form the corresponding amine derivative. This reaction is critical for generating intermediates for further functionalization.

Example Reaction:

Key Data:

-

Reduction conditions: H₂ (1 atm), Pd/C (5 mol%), ethanol, 6–8 h .

-

Product application: The amine derivative serves as a precursor for coupling reactions (e.g., acylations or arylations) .

Sulfonamide Functionalization

The sulfonamide group participates in nucleophilic substitution or condensation reactions. For example, the N–H proton can be deprotonated with strong bases (e.g., t-BuOLi) to form intermediates for alkylation or arylation .

Example Reaction with Alkyl Halides:

Key Data:

-

Optimal conditions: t-BuOLi (5 equiv), DMF, room temperature .

-

Scope: Compatible with primary alkyl halides (R = Me, Et, Bn) .

Thiazinane Ring Modifications

The 1,2-thiazinan-2-yl ring exhibits unique reactivity due to its 1,1-dioxide configuration. It undergoes ring-opening under acidic or nucleophilic conditions .

Acid-Catalyzed Hydrolysis:

Key Data:

Electrophilic Aromatic Substitution

The para-substituted phenyl group attached to the thiazinane ring undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) .

Nitration Reaction:

Key Data:

Cross-Coupling Reactions

The aryl bromide derivative of this compound participates in Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic groups .

Suzuki Coupling Example:

Key Data:

Comparative Reaction Table

Stability and Reactivity Notes

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Sulfonamide Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely requires specialized cyclization steps for the thiazinane ring, contrasting with the straightforward coupling or nucleophilic addition seen in analogs .

- Pd-catalyzed methods (e.g., Staudinger reaction) are effective for introducing imine linkages in sulfonamides .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- Methoxy and imine groups in ’s compound introduce distinct NMR shifts compared to the target’s thiazinane protons .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-nitrobenzenesulfonamide with high purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Thiazinane Ring Formation: Cyclization of precursors (e.g., thiols or sulfonamides) under oxidizing conditions (e.g., hydrogen peroxide) to introduce the 1,1-dioxido group .

- Sulfonamide Coupling: Reaction of 4-nitrobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) .

- Purification: Column chromatography or recrystallization to isolate the product.

Key Optimization Factors: - Reaction Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis .

- Temperature Control: Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Oxidizing Agents: Controlled use of H2O2 to avoid over-oxidation of the thiazinane ring .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the sulfonamide linkage, nitro group position, and thiazinane ring geometry (e.g., characteristic shifts for dioxido groups at δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns, particularly for the dioxido-thiazinan moiety .

- X-ray Crystallography: For unambiguous structural confirmation, especially to resolve stereochemistry in the thiazinane ring (as demonstrated for analogous compounds) .

Advanced: How does the 1,1-dioxido-thiazinan moiety influence the compound’s biological activity compared to non-oxidized analogs?

Methodological Answer:

- Enhanced Reactivity: The dioxido group increases electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., cysteine proteases) .

- Improved Solubility: The polar dioxido group enhances aqueous solubility, aiding bioavailability in cellular assays .

- Comparative Studies:

- Antimicrobial Activity: Analogs without the dioxido group showed 30–50% lower inhibition against Staphylococcus aureus in disk diffusion assays .

- Enzyme Inhibition: Dioxido-containing derivatives exhibited IC50 values 10-fold lower for trypsin-like proteases than non-oxidized analogs .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action against cancer cell lines?

Methodological Answer:

- Target Identification:

- Pull-down Assays: Use biotinylated derivatives to isolate binding proteins from cell lysates .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseScan) to identify inhibited targets .

- Pathway Analysis:

- Western Blotting: Assess apoptosis markers (e.g., caspase-3 cleavage) and stress pathways (e.g., JNK phosphorylation) .

- RNA Sequencing: Compare gene expression profiles in treated vs. untreated cells to identify dysregulated pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer efficacy?

Methodological Answer:

- Core Modifications:

- Nitro Group Replacement: Substitute with electron-withdrawing groups (e.g., cyano) to enhance electrophilicity and DNA intercalation .

- Thiazinane Ring Substitutions: Introduce methyl groups to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .

- Side Chain Engineering:

- Phenyl Group Derivatives: Fluorination at the para position increases membrane permeability (logP reduction by 0.5 units) .

- In Vivo Validation:

- Xenograft Models: Test optimized analogs in murine models for tumor growth inhibition and pharmacokinetics (e.g., AUC, half-life) .

Advanced: What strategies mitigate discrepancies in biological activity data across different research groups?

Methodological Answer:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Control Compounds: Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity .

- Data Triangulation: Combine results from orthogonal methods (e.g., enzymatic assays, cellular uptake studies) to confirm findings .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or β-lactamase) .

- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

- QSAR Models: Develop predictive models using descriptors like polar surface area and H-bond donors to prioritize derivatives for synthesis .

Advanced: What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

Methodological Answer:

- Poor Solubility: Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .

- Metabolic Instability: Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450 metabolism .

- Toxicity Mitigation: Conduct acute toxicity studies in rodents to determine maximum tolerated doses (MTD) before efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.